molecular formula C9H8BrClO B13605479 1-(2-Bromo-5-methylphenyl)-2-chloroethan-1-one

1-(2-Bromo-5-methylphenyl)-2-chloroethan-1-one

Cat. No.: B13605479
M. Wt: 247.51 g/mol
InChI Key: SIYVEJQUYJRDNW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methylphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C9H9BrClO It is a derivative of ethanone, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-methylphenyl)-2-chloroethan-1-one typically involves the bromination and chlorination of appropriate precursors. One common method is the Friedel-Crafts acylation reaction, where 2-bromo-5-methylbenzoyl chloride reacts with chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-methylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 1-(2-Hydroxy-5-methylphenyl)-2-chloroethan-1-one or 1-(2-Bromo-5-methylphenyl)-2-aminoethan-1-one.

    Oxidation: Formation of 2-Bromo-5-methylbenzoic acid.

    Reduction: Formation of 1-(2-Bromo-5-methylphenyl)-2-chloroethanol.

Scientific Research Applications

1-(2-Bromo-5-methylphenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-5-methylphenyl)ethanone: Lacks the chloroethanone moiety, making it less reactive in certain substitution reactions.

    1-(2-Chloro-5-methylphenyl)-2-bromoethan-1-one: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity and properties.

    2-Bromo-5-methylbenzoic acid: An oxidation product of 1-(2-Bromo-5-methylphenyl)-2-chloroethan-1-one, used in different applications.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and potential for diverse chemical transformations. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(2-bromo-5-methylphenyl)-2-chloroethanone

InChI

InChI=1S/C9H8BrClO/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4H,5H2,1H3

InChI Key

SIYVEJQUYJRDNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)CCl

Origin of Product

United States

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